tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester undergoes cyclization with hydrazine hydrate to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is reacted with tert-butyl carbamate under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry
In industry, the compound can be used in the development of advanced materials with specific properties, such as polymers with enhanced stability or reactivity. Its incorporation into material science can lead to innovations in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and sulfonyl-containing molecules. Examples include:
- 2,5-dimethyl-1,3,4-oxadiazole
- 2,4-dichlorobenzyl sulfone
- tert-butyl N-[2-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C16H19Cl2N3O5S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |
InChI Key |
KTPSEIKHZBDCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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